molecular formula C12H13N5O2 B116576 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine CAS No. 71552-34-6

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine

Cat. No. B116576
CAS RN: 71552-34-6
M. Wt: 259.26 g/mol
InChI Key: MABNISKVRMEKMS-UHFFFAOYSA-N
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Description

The compound 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of an ethyl group at the sixth position and a 4-nitrophenyl group at the fifth position of the pyrimidine ring, along with two amine groups at the second and fourth positions. The structure of this compound suggests potential biological activity, which could be explored for anti-tumor and anti-malarial applications as indicated by the synthesis of similar compounds .

Synthesis Analysis

The synthesis of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine and its analogs has been described as a rapid process that yields the compounds

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : An expeditious synthesis method for 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines, including variants like 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine, was described by Holsworth et al. (2003). This method is significant for producing analogs that possess anti-tumor and anti-malarial activities (Holsworth et al., 2003).

  • Chemical Reactivity Studies : Investigations into the chemical reactivity of positions in Biginelli type compounds, including derivatives of 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine, were conducted by Namazi et al. (2001). These studies contribute to understanding the synthesis and potential applications of these compounds in various fields (Namazi et al., 2001).

Biological Activities

  • Antiviral Activities : Hocková et al. (2003) explored derivatives of 2,4-diamino-6-hydroxypyrimidines, structurally related to 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine, for antiviral activity. Some derivatives showed marked inhibition of retrovirus replication, indicating potential applications in antiviral therapies (Hocková et al., 2003).

  • Antitumor Agents : Temple et al. (1992) discussed the antitumor activity in mice for compounds related to 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine. These findings provide insights into the potential use of such compounds in cancer treatment (Temple et al., 1992).

Optoelectronic Applications

  • Nonlinear Optical Properties : Hussain et al. (2020) conducted a study on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, relevant to the structure of 6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine. This research indicates the potential use of such compounds in optoelectronic and high-tech applications (Hussain et al., 2020).

properties

IUPAC Name

6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABNISKVRMEKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321293
Record name 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine

CAS RN

71552-34-6
Record name NSC372954
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DD Holsworth, MS Jeremy, J Edmunds… - Synthetic …, 2003 - Taylor & Francis
A rapid synthesis of a series of 6-alkyl substituted-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines is described. These analogs were produced in good yields on moderate scale (ca. 8 g) …
Number of citations: 8 www.tandfonline.com

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